molecular formula C20H22ClFN6O3S B10938428 N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B10938428
M. Wt: 480.9 g/mol
InChI Key: LCVSHDIFZWWLLB-UHFFFAOYSA-N
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Description

N~3~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE is a complex organic compound that features a combination of pyrazole and piperidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the benzyl group: The pyrazole ring is then reacted with 2-chloro-4-fluorobenzyl chloride under basic conditions to introduce the benzyl group.

    Sulfonylation: The resulting compound is then treated with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Formation of the piperidine ring: The final step involves the cyclization of the intermediate with a suitable piperidine derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~3~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing certain functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the chloro or fluoro groups.

Scientific Research Applications

N~3~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Biological Research: Used in studies to understand the interaction of pyrazole derivatives with biological targets.

    Materials Science:

Mechanism of Action

The mechanism of action of N3-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N~3~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE
  • **N~3~-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE

Uniqueness

The uniqueness of N3-[1-(2-CHLORO-4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-1-[(1-METHYL-1H-PYRAZOL-4-YL)SULFONYL]-3-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22ClFN6O3S

Molecular Weight

480.9 g/mol

IUPAC Name

N-[1-[(2-chloro-4-fluorophenyl)methyl]pyrazol-4-yl]-1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxamide

InChI

InChI=1S/C20H22ClFN6O3S/c1-26-13-18(9-23-26)32(30,31)28-6-2-3-15(11-28)20(29)25-17-8-24-27(12-17)10-14-4-5-16(22)7-19(14)21/h4-5,7-9,12-13,15H,2-3,6,10-11H2,1H3,(H,25,29)

InChI Key

LCVSHDIFZWWLLB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CN(N=C3)CC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

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